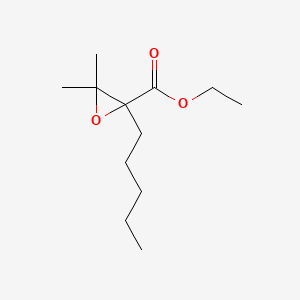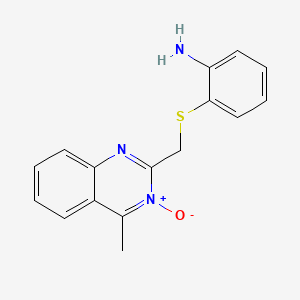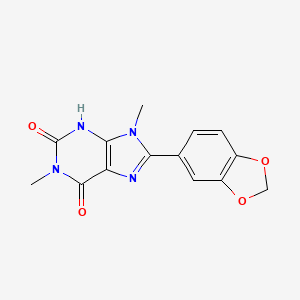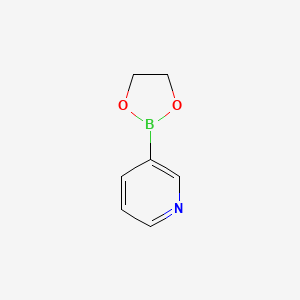![molecular formula C7H6BrN3 B14000970 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine](/img/structure/B14000970.png)
3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom at the 3-position and an amine group at the 7-position makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine. The reaction proceeds through a series of steps including condensation, cyclization, and bromination . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form imidazo[1,2-a]pyridine N-oxides or reduction to remove the bromine atom.
Cyclization: The amine group at the 7-position can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, imidazo[1,2-a]pyridine N-oxides, and fused ring systems .
Aplicaciones Científicas De Investigación
3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of luminescent materials and sensors.
Pharmaceutical Industry: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with receptors, modulating their signaling pathways . These interactions are crucial for its biological activity and therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and amine substitutions.
3-Chloro-1H-imidazo[1,2-a]pyridine-7-amine: Similar structure with a chlorine atom instead of bromine.
1H-imidazo[1,2-a]pyridine-7-amine: Lacks the bromine atom at the 3-position.
Uniqueness
The presence of the bromine atom at the 3-position and the amine group at the 7-position makes 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine unique. These functional groups enhance its reactivity and allow for the formation of a wide range of derivatives. Additionally, the bromine atom can be easily substituted, providing a versatile platform for chemical modifications .
Propiedades
Fórmula molecular |
C7H6BrN3 |
|---|---|
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
5-bromoimidazo[1,2-a]pyridin-7-amine |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-5(9)4-7-10-1-2-11(6)7/h1-4H,9H2 |
Clave InChI |
CUJDYBRPBBPTIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CC(=CC2=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)


![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)


![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)



